molecular formula C10H17N B1146416 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole CAS No. 151464-91-4

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole

Cat. No.: B1146416
CAS No.: 151464-91-4
M. Wt: 151.25
InChI Key:
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Description

The compound “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . The tert-butyl group is a very bulky substituent used in chemistry for kinetic stabilization . The tert-butyl group on the progress of a chemical reaction is called the Thorpe–Ingold effect .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy in solution provides many avenues to study the biophysical basis underlying the functions of macromolecular assemblies . A study on UV Spectrum and Antioxidant Properties of 3-tert-Butyl-4-hydroxyanisole Molecule used DFT, B3LYP method to optimize the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the reactions of similar compounds. For example, Di-tert-butyl peroxide (DTBP) is an organic peroxide which has widespread use in the various chemical industries. Thermal runaway reactions of OPs have been caused by their general thermal instability or by reactive incompatibility in storage or operation, which can create potential for thermal decomposition reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, tert-Butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol and diethyl ether .

Mechanism of Action

The mechanism of action of “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” can be inferred from similar compounds. For instance, the oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites. And the C12–O13 bond on the ether bond is more prone to dissociation. They are easily reacted with peroxide radicals to have oxidation resistance .

Safety and Hazards

The safety and hazards of “3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole” can be inferred from similar compounds. For example, tert-Butyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause drowsiness or dizziness .

Properties

IUPAC Name

3-tert-butyl-2,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-7-6-11-8(2)9(7)10(3,4)5/h6,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVULIPFEBVZBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652200
Record name 3-tert-Butyl-2,4-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151464-91-4
Record name 3-tert-Butyl-2,4-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A procedure reported for the decarboxylation of derivatives of pyrrole-3-carboxylic acid was adapted from Clue, J. Org. Chem. 19:266, 1954. A solution of ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate 4g (3.0 g, 0.01 mol) and potassium hydroxide (6.0 g, 0.11 mol) in ethanol (50 ml) was heated at 80° C. for 4 h, combined with ice water (200 ml), and made slightlyacidic by the addition of acetic acid to bring about the precipitation of crude 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylic acid 4 (W=CH3, X=C(CH3)3, R=CO2H). The crude acid was combined with ethanolamine (5 g), heated at 180° C. for 1 h, and diluted with ice water (100 ml) to bring about the precipitation of2,4-dimethyl-3-tert-butylpyrrole 5g as a colorless solid, 1.6 g (79%), mp 70°-71° C. (lit. 69°-71° C.) after drying in avacuum for 24 h; 1H NMR (CDCl3): δ 7.60 (br, 1H), 6.30 (s,1H), 2.25 (s, 3H), 2.15 (s, 3H), 1.28 (s, 9H). By the phosphoric acid method the pyrrole ester 4g was converted to 2,4-dimethylpyrrole 5a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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